molecular formula C9H12N4O B4295756 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 59225-08-0

4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B4295756
CAS No.: 59225-08-0
M. Wt: 192.22 g/mol
InChI Key: FFKVCTJITLAUEL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methoxymethyl group at position 4 and a methyl group at position 5.

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-5-3-6(4-14-2)7-8(10)12-13-9(7)11-5/h3H,4H2,1-2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKVCTJITLAUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1)COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313932
Record name ST075705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59225-08-0
Record name NSC278742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST075705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is typically carried out at room temperature in ethanol, providing the desired product with moderate to good yields .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Kinase Inhibitors

One of the primary applications of pyrazolo[3,4-b]pyridine derivatives, including 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Research indicates that compounds with this scaffold can effectively inhibit various kinases, including tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .

Anticancer Agents

Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds designed based on this scaffold have been evaluated for their ability to inhibit TRKA activity, demonstrating promising results in preclinical models . The ability to modify the chemical structure allows for the optimization of potency and selectivity against cancer cells.

Neuroprotective Effects

Research has also explored the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives. These compounds may have applications in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting neuronal survival under stress conditions .

Case Study 1: TRK Inhibition

A study conducted by Cheng et al. synthesized a series of pyrazolo[3,4-b]pyridine derivatives aimed at inhibiting TRKA. Among these derivatives, specific compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on TRK signaling pathways. The study highlights the potential of these compounds as therapeutic agents for cancers associated with TRK overexpression .

Case Study 2: Anticancer Activity

Another investigation focused on evaluating the anticancer properties of a library of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The results demonstrated that certain modifications to the core structure significantly enhanced cytotoxicity against breast and lung cancer cells. This underscores the versatility of the pyrazolo[3,4-b]pyridine scaffold in developing targeted anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Biological Activities References
This compound (Hypothetical) C₉H₁₃N₄O 193.23 g/mol 4-methoxymethyl, 6-methyl Anticancer (inferred from analogs)
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (79173-38-9) C₇H₈N₄ 148.17 g/mol 6-methyl Tumor research intermediate
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (832740-69-9) C₈H₇F₃N₄ 216.16 g/mol 4-methyl, 6-trifluoromethyl Kinase inhibition, anticancer
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine C₆H₅ClN₄ 168.58 g/mol 6-chloro Antifungal, antimicrobial (inferred)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (1211536-39-8) C₇H₅F₃N₄ 214.14 g/mol 6-trifluoromethyl (pyrazole[4,3-b] core) Material science, drug development

Structural and Physicochemical Differences

  • Methoxymethyl vs.
  • Core Variations : The pyrazolo[4,3-b]pyridine isomer (CAS 1211536-39-8) differs in ring fusion, altering electronic properties and binding affinity compared to the [3,4-b] core .
  • Halogen vs. Alkyl Substituents : Chloro (CAS 832740-69-9) and trifluoromethyl groups enhance electrophilicity, influencing reactivity in medicinal chemistry applications .
Anticancer Potential
  • 4-Methyl-6-(trifluoromethyl) Derivative : Exhibits kinase inhibitory activity, suppressing tumor growth by targeting ATP-binding pockets .
  • 6-Methyl Derivative : Used as a scaffold in tumor-related drug discovery due to its bioisosteric compatibility with purine analogs .
Antimicrobial and Antifungal Activity
  • 6-Chloro Derivative : Demonstrated efficacy against bacterial and fungal pathogens, likely due to halogen-mediated disruption of microbial enzymes .

Biological Activity

The compound 4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine , with a molecular formula of C9H12N4OC_9H_{12}N_4O and a molecular weight of approximately 192.22 g/mol, is a member of the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C9H12N4OC_9H_{12}N_4O
  • Molecular Weight: 192.22 g/mol
  • InChIKey: FFKVCTJITLAUEL-UHFFFAOYSA-N
  • SMILES Notation: Nc1n[nH]c2c1c(cc(n2)C)COC

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight192.22 g/mol
Density1.316 g/cm³
Boiling Point403.3 °C at 760 mmHg

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. In particular, derivatives of this scaffold have shown efficacy against various cancer cell lines:

  • Mechanism of Action: The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways.
  • Case Studies: A study demonstrated that similar compounds in this class inhibited the growth of human melanoma cells (A375) with IC50 values ranging from 31 nM to 344 nM depending on the specific derivative used .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production: Research on related pyrazolo compounds has shown stimulation of interleukin (IL)-1 beta and IL-6 production in human peripheral blood mononuclear cells (PBMCs). This suggests a potential mechanism for modulating inflammatory responses through nuclear transcription factor kappa B (NF-kB) activation .

Neuroprotective Properties

Emerging studies suggest that pyrazolo[3,4-b]pyridines may possess neuroprotective effects:

  • Targeting Pain Pathways: Compounds in this family have been explored for their ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. Selective inhibitors have shown promising results in reducing pain response in preclinical models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions leading to the formation of the desired pyrazole structure. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Comparative Analysis with Related Compounds

Table 2: Biological Activity Comparison

CompoundActivity TypeIC50 (nM)
4-(methoxymethyl)-6-methyl...Anticancer (A375)~31 - 344
Y-25510Anti-inflammatoryN/A
Pyrimidinone AnaloguePain ModulationSubmicromolar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
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4-(methoxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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